molecular formula C12H17NO3 B13887965 Methyl 2-amino-5-butoxybenzoate

Methyl 2-amino-5-butoxybenzoate

Cat. No.: B13887965
M. Wt: 223.27 g/mol
InChI Key: IFMKVWCOTCRYDR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-butoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid and contains an amino group at the second position and a butoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-butoxybenzoate typically involves the esterification of 2-amino-5-butoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-5-butoxybenzoic acid+methanolacid catalystmethyl 2-amino-5-butoxybenzoate+water\text{2-amino-5-butoxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-5-butoxybenzoic acid+methanolacid catalyst​methyl 2-amino-5-butoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of temperature and pressure are crucial for achieving high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-butoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the ester group can undergo hydrolysis to release the active compound. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of a butoxy group.

    Methyl 2-amino-5-methoxybenzoate: Contains a methoxy group instead of a butoxy group.

    Methyl 2-amino-5-ethoxybenzoate: Contains an ethoxy group instead of a butoxy group.

Uniqueness

Methyl 2-amino-5-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-5-butoxybenzoate

InChI

InChI=1S/C12H17NO3/c1-3-4-7-16-9-5-6-11(13)10(8-9)12(14)15-2/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

IFMKVWCOTCRYDR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)N)C(=O)OC

Origin of Product

United States

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